molecular formula C13H13NO B4881592 1-Phenyl-2-pyridin-3-ylethanol CAS No. 6312-10-3

1-Phenyl-2-pyridin-3-ylethanol

Cat. No.: B4881592
CAS No.: 6312-10-3
M. Wt: 199.25 g/mol
InChI Key: ZIMNTVJROGZISX-UHFFFAOYSA-N
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Description

1-Phenyl-2-pyridin-3-ylethanol is an organic compound that features a phenyl group and a pyridine ring connected by an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-pyridin-3-ylethanol can be synthesized through several methods. One common approach involves the condensation reaction between 2-methylpyridine and benzaldehyde. The reaction is typically carried out under reflux conditions, and the product is obtained after purification steps such as distillation and crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-pyridin-3-ylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.

Scientific Research Applications

1-Phenyl-2-pyridin-3-ylethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-pyridin-3-ylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-pyridin-4-ylethanol
  • 1-Phenyl-2-pyridin-2-ylethanol
  • 2-Phenyl-2-pyridin-3-ylethanol

Uniqueness

1-Phenyl-2-pyridin-3-ylethanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-phenyl-2-pyridin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13(12-6-2-1-3-7-12)9-11-5-4-8-14-10-11/h1-8,10,13,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMNTVJROGZISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285713
Record name 1-phenyl-2-pyridin-3-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-10-3
Record name MLS002608434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-2-pyridin-3-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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